N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Descripción
N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at position 4. The methyl linkage to the triazolopyridazine system connects to a cyclopentanecarboxamide moiety, which is further substituted with a thiophen-2-yl group. Its synthesis likely follows methods analogous to other [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as annulation of triazole rings onto substituted azine precursors .
Propiedades
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-2-25-16-8-7-14-20-21-15(23(14)22-16)12-19-17(24)18(9-3-4-10-18)13-6-5-11-26-13/h5-8,11H,2-4,9-10,12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZNUYNFYFYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3(CCCC3)C4=CC=CS4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Triazole and Pyridazine Moieties : These components contribute to its biological activity.
- Cyclopentanecarboxamide Backbone : This structure is known for its interactions with various biological targets.
Molecular Formula and Weight
- Molecular Formula : C17H20N4O2S
- Molecular Weight : Approximately 344.43 g/mol
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo[4,3-b]pyridazine have shown promise in inhibiting the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- Bel-7402 (hepatocellular carcinoma)
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell division and proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related triazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | Bel-7402 |
| N-(6-Ethoxy...) | 12 | MCF-7 |
Study 2: Mechanistic Insights
Another investigation explored the interaction of triazolo derivatives with specific proteins involved in cancer progression. The findings suggested that these compounds could modulate the activity of proteins such as Polo-like kinase 1.
Comparación Con Compuestos Similares
Key Observations :
- Substituent Position and Type : The ethoxy group at position 6 (vs. methoxy in ) may influence solubility and metabolic stability. Thiophene-containing analogues (e.g., ) suggest a preference for aromatic heterocycles in modulating target interactions.
- Core Modifications: Replacement of the triazolopyridazine core with pyridazinone (as in ) reduces ring strain but may alter binding affinity in biological systems.
Q & A
Q. Q1: What are the recommended synthetic routes for preparing N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
A: The synthesis of structurally related triazolo-pyridazine derivatives often involves multi-step protocols. For example, outlines a pathway for synthesizing N-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide via nucleophilic substitution and amidation reactions. For the target compound, a plausible route could involve:
Ethoxy substitution : Reacting a 6-chloro-triazolo-pyridazine precursor with sodium ethoxide to introduce the ethoxy group.
Methylation : Introducing the methyl group via reductive amination or alkylation.
Cyclopentanecarboxamide coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 1-(thiophen-2-yl)cyclopentanecarboxamide moiety .
Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry.
Q. Q2: What analytical techniques are essential for confirming the molecular structure of this compound?
A: Standard characterization methods include:
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the carboxamide, C-O-C stretch at ~1100–1250 cm⁻¹ for the ethoxy group) .
- NMR spectroscopy : ¹H and ¹³C NMR to resolve the thiophene protons (δ 6.8–7.5 ppm), cyclopentane carbons, and triazolo-pyridazine signals .
- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., M+H⁺ or M+Na⁺ peaks) .
Advanced Research Questions
Q. Q3: How can substituents on the triazolo-pyridazine core influence the compound’s electronic properties and reactivity?
A: The ethoxy group at position 6 is an electron-donating substituent, which may enhance the electron density of the triazolo-pyridazine ring, affecting reactivity in nucleophilic or electrophilic reactions. Computational studies (e.g., DFT calculations) can map electron distribution using software like Gaussian. Experimental validation could involve Hammett plots or UV-Vis spectroscopy to assess substituent effects on absorption maxima .
Q. Q4: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
A: Discrepancies in NMR or IR data may arise from tautomerism, conformational flexibility, or impurities. Strategies include:
Variable-temperature NMR : To detect dynamic processes (e.g., ring puckering in the cyclopentane group).
2D NMR (COSY, NOESY) : To confirm connectivity and spatial arrangements .
X-ray crystallography : Definitive structural confirmation, as demonstrated in for related triazole-thiadiazole hybrids .
Q. Q5: How can the metabolic stability of this compound be evaluated in preclinical studies?
A: While direct data on the target compound is unavailable, highlights methodologies for assessing trifluoromethyl-containing analogs:
In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance.
LC-MS/MS analysis : Quantify parent compound and metabolites.
CYP450 inhibition assays : To evaluate drug-drug interaction potential .
Q. Q6: What are the potential hazards associated with handling this compound, and what safety protocols should be implemented?
A: Though specific safety data is lacking, and recommend general precautions for triazolo-pyridazine derivatives:
Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
Ventilation : Use fume hoods to avoid inhalation of fine particulates.
Waste disposal : Follow institutional guidelines for halogenated/organic waste .
Methodological Optimization
Q. Q7: How can reaction yields be improved during the synthesis of the thiophene-cyclopentanecarboxamide moiety?
A: Optimize the coupling reaction between the cyclopentane carboxylic acid and thiophene-2-amine:
Activating agents : Use HATU instead of EDC for higher efficiency.
Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility.
Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Q. Q8: What computational tools are suitable for predicting the binding affinity of this compound to biological targets?
A: Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes or receptors. Pair with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
